molecular formula C5H9N3O B14615273 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- CAS No. 57626-52-5

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl-

Cat. No.: B14615273
CAS No.: 57626-52-5
M. Wt: 127.14 g/mol
InChI Key: IUHWJJDJOKMZCJ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its three nitrogen atoms in a five-membered ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of isothiocyanates with hydrazides can yield triazoles . Another method involves the thermal cyclization of acylated thiosemicarbazides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The exact industrial methods may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in triazoles, substitution reactions can occur at different positions on the ring, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- exerts its effects is related to its ability to interact with various molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

57626-52-5

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2,4,5-trimethyl-1,2,4-triazol-3-one

InChI

InChI=1S/C5H9N3O/c1-4-6-8(3)5(9)7(4)2/h1-3H3

InChI Key

IUHWJJDJOKMZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1C)C

Origin of Product

United States

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